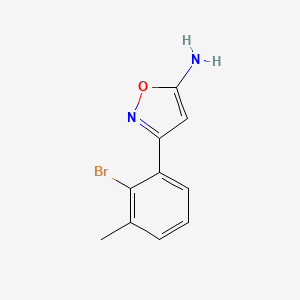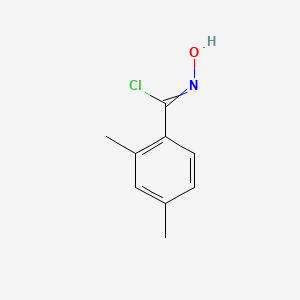
2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C9H10ClNO. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the same synthetic route as described above, with optimization for large-scale production, including the use of appropriate solvents and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.
科学的研究の応用
2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, leading to inhibition of its activity.
類似化合物との比較
Similar Compounds
- 4-chloro-N-hydroxybenzenecarboximidoyl chloride
- 2,4-dimethylbenzaldehyde
- 2,4-dimethylbenzenecarboxylic acid
Uniqueness
2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific substitution pattern and the presence of both hydroxylamine and chloride functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
68272-02-6 |
|---|---|
分子式 |
C9H10ClNO |
分子量 |
183.63 g/mol |
IUPAC名 |
N-hydroxy-2,4-dimethylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(7(2)5-6)9(10)11-12/h3-5,12H,1-2H3 |
InChIキー |
YNQWSRPRGHLARU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=NO)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)
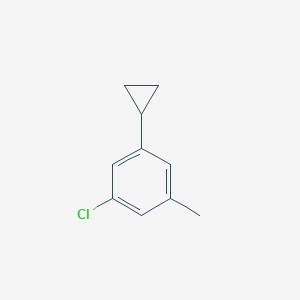
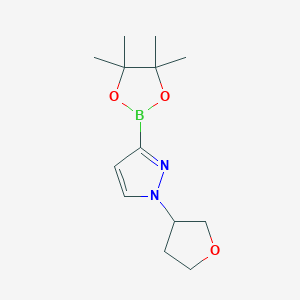

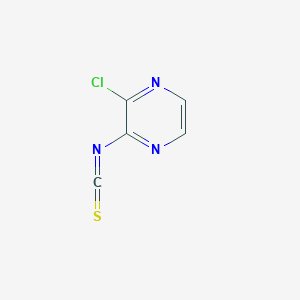
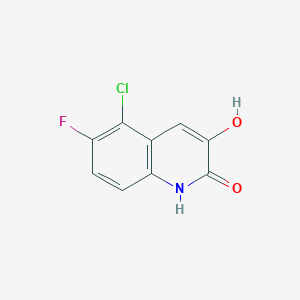



![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)

![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)
